molecular formula C26H33F3N4O7 B10776990 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid

2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid

Cat. No.: B10776990
M. Wt: 570.6 g/mol
InChI Key: MRTSIBBMOWLRPY-IHPCNDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide involves multiple steps. One common method involves the formation of carbamoyl chlorides in situ, which are then reacted with substituted phenols . This versatile one-pot procedure offers an economical and efficient route to many compounds of interest. The reaction typically requires mild conditions and can be carried out in the presence of various catalysts such as indium triflate or tin catalysts .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and drug design.

Properties

Molecular Formula

C26H33F3N4O7

Molecular Weight

570.6 g/mol

IUPAC Name

2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid

InChI

InChI=1S/C26H33F3N4O7/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35)/t17-,19-,20-/m0/s1

InChI Key

MRTSIBBMOWLRPY-IHPCNDPISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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